N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the aminomethylphenyl and methylphenyl groups through nucleophilic substitution reactions. The final step involves the esterification of the glycine moiety to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester
- N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Propyl Ester
Uniqueness
N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and propyl counterparts.
Properties
Molecular Formula |
C26H27N5O3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
methyl 2-[[8-[[3-(aminomethyl)phenyl]methylcarbamoyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]amino]acetate |
InChI |
InChI=1S/C26H27N5O3/c1-17-6-3-9-20(12-17)23-25(28-16-22(32)34-2)31-11-5-10-21(24(31)30-23)26(33)29-15-19-8-4-7-18(13-19)14-27/h3-13,28H,14-16,27H2,1-2H3,(H,29,33) |
InChI Key |
VNIVNVMCEPESTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CC=C(C3=N2)C(=O)NCC4=CC=CC(=C4)CN)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.